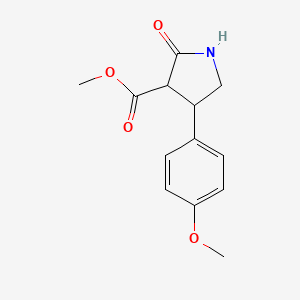

Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate

CAS No.: 100373-19-1

Cat. No.: VC7223554

Molecular Formula: C13H15NO4

Molecular Weight: 249.266

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100373-19-1 |

|---|---|

| Molecular Formula | C13H15NO4 |

| Molecular Weight | 249.266 |

| IUPAC Name | methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C13H15NO4/c1-17-9-5-3-8(4-6-9)10-7-14-12(15)11(10)13(16)18-2/h3-6,10-11H,7H2,1-2H3,(H,14,15) |

| Standard InChI Key | DEQYSMOBGAWMAL-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2CNC(=O)C2C(=O)OC |

Introduction

Chemical Identifiers

The compound can be identified using various chemical descriptors:

-

SMILES:

COC1=CC=C(C=C1)C2C(C(=O)OC)NC(=O)C2 -

InChIKey: Unique identifier for database searches.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Functional Groups | Ketone, Ester, Methoxyphenyl |

| Ring System | Pyrrolidine |

| Substituents | Methoxy group on phenyl |

Synthesis

The synthesis of methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. A common route includes:

-

Formation of the Pyrrolidine Core: Cyclization of amino acids or derivatives.

-

Introduction of Substituents: Functionalization of the pyrrolidine ring to introduce the methoxyphenyl group.

-

Esterification: Conversion of carboxylic acid intermediates into methyl esters.

General Reaction Scheme

Medicinal Chemistry

Pyrrolidine derivatives are widely studied for their pharmacological potential:

-

Antibacterial Activity: Some pyrrolidines exhibit antimicrobial properties.

-

Enzyme Inhibition: Potential inhibitors for enzymes like proteases.

Analytical Characterization

To confirm its structure, several analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR):

-

-NMR and -NMR provide detailed insights into hydrogen and carbon environments.

-

-

Infrared Spectroscopy (IR):

-

Characteristic peaks for ketone () and ester () groups.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak confirms molecular weight.

-

Table 2: Key Spectroscopic Data

| Technique | Observations |

|---|---|

| -NMR | Signals corresponding to aromatic protons and methoxy group |

| IR | Strong absorption at ~1700 cm (ketone) |

| MS | Peak at (molecular ion) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume